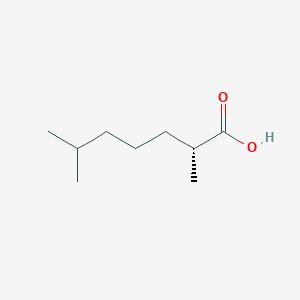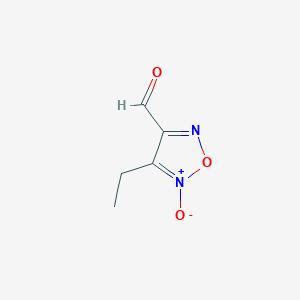
3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide: is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring systems containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the third position, a formyl group at the fourth position, and an oxide group at the second position of the oxadiazole ring. The unique structure of this compound makes it of interest in various fields, including material science, medicinal chemistry, and high-energy materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formylhydrazine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Ethyl-4-carboxy-1,2,5-oxadiazole 2-oxide.
Reduction: 3-Ethyl-4-hydroxymethyl-1,2,5-oxadiazole 2-oxide.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In industry, this compound is used in the production of high-energy materials and explosives. Its stability and energetic properties make it suitable for applications in propellants and pyrotechnics .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with aromatic residues through π-π stacking interactions, further enhancing its binding affinity .
Comparación Con Compuestos Similares
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-4-azido-1,2,5-oxadiazole: Contains an amino and azido group instead of formyl and ethyl groups.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Contains two nitro groups and an additional oxadiazole ring.
Uniqueness: 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
4-ethyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c1-2-5-4(3-8)6-10-7(5)9/h3H,2H2,1H3 |
Clave InChI |
ARIYZGIPQUZDPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=[N+](ON=C1C=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


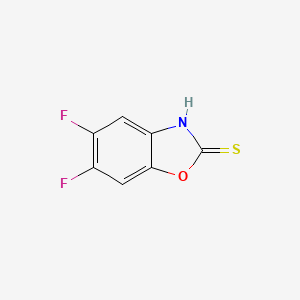


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

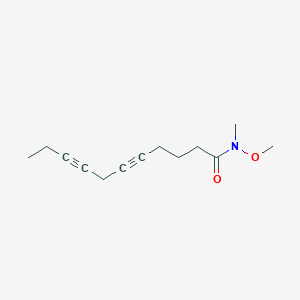
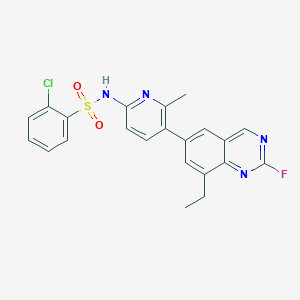
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
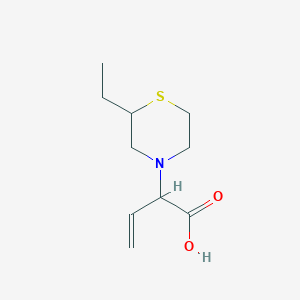
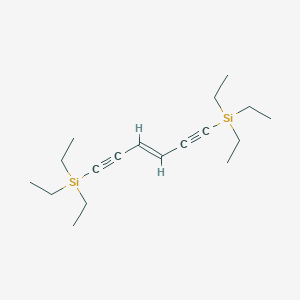
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
